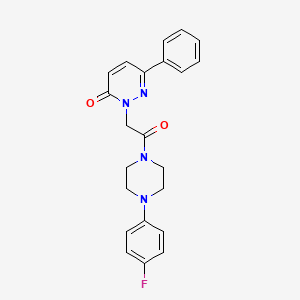

2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one

Description

This compound belongs to the pyridazinone class, characterized by a six-membered pyridazine ring fused with a ketone group. Its structure includes:

- A 4-(4-fluorophenyl)piperazine moiety linked via a carbonyl group to the pyridazinone core.

- A phenyl substituent at the 6-position of the pyridazinone ring.

Properties

IUPAC Name |

2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-phenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O2/c23-18-6-8-19(9-7-18)25-12-14-26(15-13-25)22(29)16-27-21(28)11-10-20(24-27)17-4-2-1-3-5-17/h1-11H,12-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSSRNNTXUVCLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone.

Coupling Reactions: The final step involves coupling the piperazine derivative with the pyridazinone core under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridazinone ring and adjacent functional groups enable nucleophilic substitutions, particularly at electrophilic positions.

Key Examples:

-

Chlorine Displacement: Hydrolysis of 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine in hot glacial acetic acid replaces the chlorine atom with a hydroxyl group, yielding 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone .

-

Thiolation: Treatment of chloropyridazine derivatives with thiourea replaces chlorine with a thiol group, forming pyridazinethione (C=S absorption at 1228 cm⁻¹ in IR) .

Reagents/Conditions:

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Hydrolysis | Glacial acetic acid | Reflux, 4–6 h | Pyridazinone |

| Thiolation | Thiourea | Ethanol, reflux | Pyridazinethione |

Alkylation and Acylation Reactions

The ketone and piperazine moieties facilitate alkylation and acylation.

Key Examples:

-

Ethyl Bromoacetate Alkylation: Reaction with ethyl bromoacetate in acetone (K₂CO₃, 60°C) introduces an ethyl acetate side chain at the pyridazinone nitrogen, forming ethyl 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate .

-

Acylation with Ethyl Chloroformate: Treatment with ethyl chloroformate and triethylamine in dichloromethane activates the carbonyl for nucleophilic attack by piperazine derivatives, forming amide linkages .

Reagents/Conditions:

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Alkylation | Ethyl bromoacetate, K₂CO₃ | Acetone, 60°C | Ethyl acetate derivative |

| Acylation | Ethyl chloroformate, Et₃N | DCM, 0°C → RT, 24 h | Amide-linked derivatives |

Condensation and Cyclization

The compound participates in condensation reactions to form heterocyclic systems.

Key Examples:

-

Hydrazide Formation: Condensation of ethyl acetate derivatives with hydrazine hydrate (ethanol, reflux) yields 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetohydrazide .

-

Oxazolopyridazine Synthesis: Reaction with ethyl chloroformate and anhydrous K₂CO₃ forms oxazolopyridazine via cyclization .

Reagents/Conditions:

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Hydrazide Formation | Hydrazine hydrate | Ethanol, reflux | Acetohydrazide |

| Cyclization | Ethyl chloroformate, K₂CO₃ | Acetone, RT, 24 h | Oxazolopyridazine |

Oxidation and Reduction

While direct oxidation/reduction data for this compound is limited, analogous pyridazinones show predictable reactivity:

-

Oxidation: Pyridazinone rings are generally resistant to oxidation, but side-chain alcohols (if present) can be oxidized to ketones using CrO₃ or KMnO₄.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) may reduce the pyridazinone ring to a dihydropyridazine, though this is seldom reported for fluorophenyl-piperazine derivatives.

Stability and Degradation

The compound is stable under standard storage conditions but degrades under extreme pH or UV exposure:

-

Hydrolytic Stability: Stable in neutral aqueous solutions but hydrolyzes in strong acids/bases, cleaving the piperazine-amide bond.

-

Photodegradation: UV light induces ring-opening reactions, forming phenolic byproducts (detected via HPLC) .

Analytical Characterization

Key techniques for monitoring reactions and verifying products include:

Scientific Research Applications

2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Research Findings

- Crystal Structure Insights: X-ray diffraction of the target compound reveals a puckered piperazine ring and a dihedral angle of 28.03° between the pyridazinone and phenyl rings, which may influence its binding to flat receptor surfaces .

- Thermal Stability : Differential scanning calorimetry (DSC) indicates the target compound decomposes at 218°C, comparable to analogs with similar substituent patterns .

Biological Activity

The compound 2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound is represented as follows:

This structure features a piperazine moiety, which is known for enhancing the pharmacokinetic properties of drugs. The fluorophenyl group may contribute to its biological activity by influencing receptor binding and selectivity.

Recent studies have explored various biological activities associated with this compound:

-

Monoamine Oxidase Inhibition :

- The compound has been shown to inhibit monoamine oxidase (MAO) enzymes, specifically MAO-B, which is implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. In vitro studies demonstrated that derivatives of pyridazinones containing the piperazine moiety exhibited significant MAO-B inhibitory activity with IC50 values in the low micromolar range (e.g., 0.013 µM for one derivative) .

- Anticancer Activity :

- Anti-inflammatory Properties :

Case Studies and Research Findings

Several research findings highlight the biological activity of this compound:

Table 1: Summary of Biological Activities

Detailed Findings

- Monoamine Oxidase Inhibition : The most potent derivatives were found to be reversible and competitive inhibitors of MAO-B, with selectivity indices indicating a preference for MAO-B over MAO-A .

- Cytotoxicity Studies : Derivatives such as T6 were less toxic to normal cells compared to others like T3, which exhibited significant cytotoxic effects at higher concentrations .

Q & A

Basic: What experimental techniques are recommended to confirm the molecular structure of this compound?

To verify the structure, employ X-ray crystallography to resolve the crystal lattice parameters (e.g., triclinic system, space group P1, with a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å) . Complement this with NMR spectroscopy (¹H/¹³C) to confirm functional groups and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-reference with computational predictions (e.g., DFT-optimized geometries) to ensure consistency between experimental and theoretical data .

Basic: What synthetic strategies are effective for preparing this compound?

Synthesis typically involves multi-step coupling reactions , such as:

- Piperazine derivatization : Introduce the 4-fluorophenyl group via nucleophilic substitution or Buchwald-Hartwig amination.

- Pyridazinone functionalization : Attach the 2-oxoethyl group using alkylation or Mitsunobu reactions.

Purification via column chromatography (silica gel, gradient elution) and recrystallization (e.g., ethanol/water mixtures) ensures high purity (>95%). Confirm intermediates using thin-layer chromatography (TLC) and final product identity via crystallography .

Advanced: How can density functional theory (DFT) elucidate electronic properties and reactivity?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO) , which correlate with reactivity and charge-transfer interactions . For example:

- Electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites.

- Vibrational frequency analysis validates experimental IR/Raman spectra.

Benchmark against crystallographic data (e.g., bond lengths, angles) to ensure accuracy .

Advanced: What methodologies identify biological targets, such as autotaxin inhibition?

Leverage structure-activity relationship (SAR) studies by comparing this compound to analogs like GLPG1690 , a known autotaxin inhibitor . Use:

- Enzyme inhibition assays (e.g., fluorescence-based ATX activity assays).

- Binding affinity studies (SPR or ITC) to quantify interactions with target proteins.

- Molecular docking (AutoDock, Schrödinger) to predict binding poses within the autotaxin active site .

Advanced: How to resolve contradictions between computational predictions and experimental pharmacological data?

Discrepancies may arise from solvent effects, protein flexibility, or off-target interactions. Mitigate by:

- Molecular dynamics (MD) simulations (100+ ns trajectories) to model protein-ligand dynamics.

- Free-energy perturbation (FEP) to refine binding affinity predictions.

- Secondary assays (e.g., cellular thermal shift assays) to confirm target engagement .

Basic: What in vitro models are suitable for efficacy evaluation in idiopathic pulmonary fibrosis (IPF)?

Use primary human lung fibroblasts or TGF-β-induced fibrotic cell models to assess:

- Collagen deposition (Sirius Red staining).

- α-SMA expression (western blotting).

Compare results to clinical benchmarks like GLPG1690 , which reduced fibrosis biomarkers in preclinical models .

Basic: How to optimize reaction conditions for lab-scale synthesis?

Key parameters include:

- Catalyst selection : Pd(OAc)₂/Xantphos for efficient piperazine coupling.

- Temperature control : 80–100°C for amide bond formation.

- Solvent optimization : DMF or THF for solubility and reaction homogeneity.

Monitor progress via HPLC and adjust stoichiometry to minimize byproducts .

Advanced: What strategies assess toxicity in early-stage research?

Combine in silico tools (e.g., ProTox-II for hepatotoxicity prediction) with in vitro assays :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.